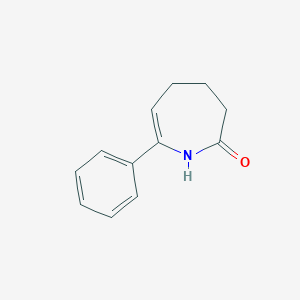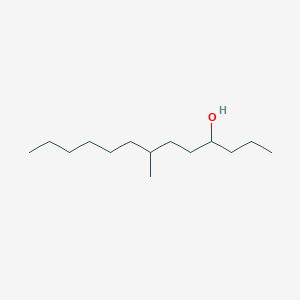
4-Tridecanol, 7-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Tridecanol, 7-methyl- is an organic compound with the molecular formula C14H30O. It is a type of long-chain alcohol, specifically a methyl-branched tridecanol. This compound is characterized by its 14-carbon chain with a hydroxyl group (-OH) attached to the fourth carbon and a methyl group (-CH3) attached to the seventh carbon. It is used in various industrial and research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Tridecanol, 7-methyl- can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 7-methyl-4-tridecanone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: Industrial production of 4-Tridecanol, 7-methyl- often involves the hydroformylation of 1-dodecene followed by hydrogenation. This process includes the addition of a formyl group (CHO) to the double bond of 1-dodecene, forming 7-methyl-4-tridecanal, which is then hydrogenated to produce the desired alcohol.
化学反応の分析
Types of Reactions: 4-Tridecanol, 7-methyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding aldehyde (7-methyl-4-tridecanal) or carboxylic acid (7-methyl-4-tridecanoic acid) using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form hydrocarbons using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed:
Oxidation: 7-methyl-4-tridecanal, 7-methyl-4-tridecanoic acid.
Reduction: 7-methyltridecane.
Substitution: 7-methyl-4-tridecyl chloride.
科学的研究の応用
4-Tridecanol, 7-methyl- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of surfactants and lubricants.
Biology: Investigated for its potential role in biological systems as a fatty alcohol.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of plasticizers, emulsifiers, and other industrial chemicals.
作用機序
The mechanism of action of 4-Tridecanol, 7-methyl- involves its interaction with cellular membranes and enzymes. As a fatty alcohol, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific enzymes, altering their activity and influencing metabolic pathways. The exact molecular targets and pathways are still under investigation.
類似化合物との比較
1-Tridecanol: A straight-chain alcohol with similar physical properties but lacks the methyl branching.
2-Tridecanol: Another isomer with the hydroxyl group on the second carbon.
7-Tridecanol: Similar structure but without the methyl group.
Uniqueness: 4-Tridecanol, 7-methyl- is unique due to its specific branching and position of the hydroxyl group, which confer distinct chemical and physical properties. This branching can influence its reactivity and interactions with other molecules, making it valuable for specific applications where other isomers may not be as effective.
特性
CAS番号 |
574730-29-3 |
|---|---|
分子式 |
C14H30O |
分子量 |
214.39 g/mol |
IUPAC名 |
7-methyltridecan-4-ol |
InChI |
InChI=1S/C14H30O/c1-4-6-7-8-10-13(3)11-12-14(15)9-5-2/h13-15H,4-12H2,1-3H3 |
InChIキー |
JDLHHJNMKUZTNT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(C)CCC(CCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


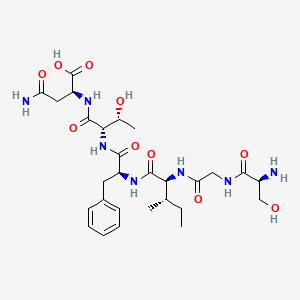
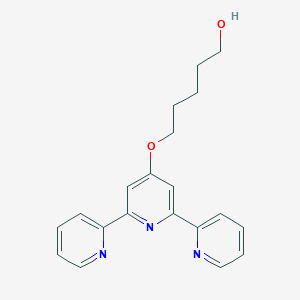
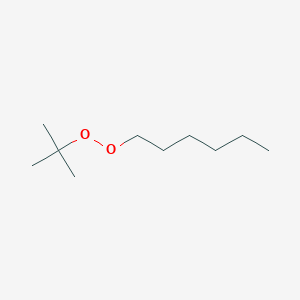
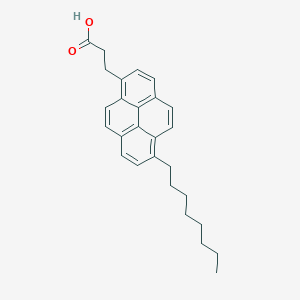
![4-[3-(2-Methylbut-3-en-2-yl)-1H-indol-5-yl]but-3-en-2-one](/img/structure/B14218733.png)
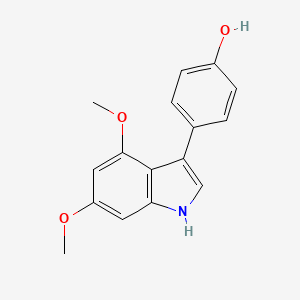
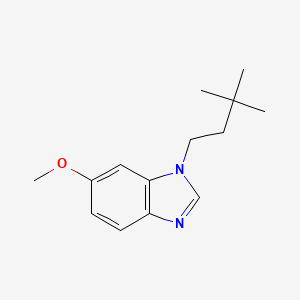
![5-[(2-Hydroxyethyl)amino]-N,N-dimethylfuran-2-carboxamide](/img/structure/B14218744.png)
![Methanesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]-](/img/structure/B14218748.png)
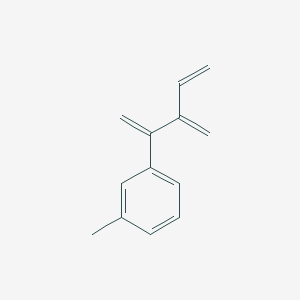
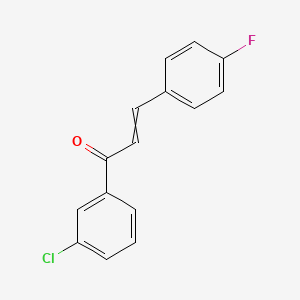
![[(6-Formyl-5-hydroxynaphthalen-2-yl)methyl]phosphonic acid](/img/structure/B14218759.png)
phosphanium bromide](/img/structure/B14218760.png)
